molecular formula C16H8N2O4 B13680441 Bis(3-cyanobenzoyl) Peroxide

Bis(3-cyanobenzoyl) Peroxide

Cat. No.: B13680441
M. Wt: 292.24 g/mol
InChI Key: ZHDBFZLLKKXIAC-UHFFFAOYSA-N
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Description

Bis(3-cyanobenzoyl) peroxide is a diacyl peroxide derivative characterized by two 3-cyanobenzoyl groups linked via a peroxide (–O–O–) bond. This compound is primarily utilized as a radical initiator in polymerization reactions and organic synthesis. Its structure includes electron-withdrawing cyano (–CN) substituents at the meta position of the benzoyl rings, which influence its thermal stability, reactivity, and decomposition kinetics compared to other diacyl peroxides.

Properties

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

(3-cyanobenzoyl) 3-cyanobenzenecarboperoxoate

InChI

InChI=1S/C16H8N2O4/c17-9-11-3-1-5-13(7-11)15(19)21-22-16(20)14-6-2-4-12(8-14)10-18/h1-8H

InChI Key

ZHDBFZLLKKXIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC=CC(=C2)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-cyanobenzoyl) Peroxide can be synthesized through the reaction of 3-cyanobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under alkaline conditions, where the peroxide bond is formed between the two benzoyl groups .

Industrial Production Methods: Industrial production of this compound involves the same basic synthetic route but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Homolytic Cleavage and Radical Generation

The peroxide bond in bis(3-cyanobenzoyl) peroxide undergoes homolytic fission under thermal or photolytic conditions, generating aryl radical intermediates:

(3-NCC6H4CO)2O223-NCC6H4CO+O2\text{(3-NCC}_6\text{H}_4\text{CO)}_2\text{O}_2 \rightarrow 2 \, \text{3-NCC}_6\text{H}_4\text{CO}^\bullet + \text{O}_2

Key characteristics:

  • Thermal Stability : The half-life of benzoyl peroxide analogs decreases with temperature (e.g., 1 hour at 92°C for unsubstituted benzoyl peroxide ). The electron-withdrawing cyano groups likely lower the activation energy for O–O bond cleavage, accelerating decomposition.

  • Radical Stability : The 3-cyanobenzoyl radical (3-NCC6H4CO\text{3-NCC}_6\text{H}_4\text{CO}^\bullet) is stabilized by resonance with the cyano group, enhancing its persistence in polymerization or chain reactions .

Table 1: Comparative Bond Dissociation Energies (BDEs)

CompoundO–O BDE (kcal/mol)
Benzoyl peroxide~35–40
This compound*~30–35 (predicted)
*Estimated based on substituent effects .

Acid/Base-Catalyzed Rearrangements

Protic acids or Lewis acids catalyze electrophilic rearrangements of peroxides. For this compound, acid catalysis may lead to:

  • Ketonization : Migration of the aryl group to form a ketone via a carbocation intermediate :

(3-NCC6H4CO)2O2H+23-NCC6H4CO+3-NCC6H4C(O)OC6H4CN-3\text{(3-NCC}_6\text{H}_4\text{CO)}_2\text{O}_2 \xrightarrow{\text{H}^+} 2 \, \text{3-NCC}_6\text{H}_4\text{CO}^+ \rightarrow \text{3-NCC}_6\text{H}_4\text{C(O)OC}_6\text{H}_4\text{CN-3}

  • Hydrolysis : In aqueous acidic/basic conditions, the peroxide hydrolyzes to 3-cyanobenzoic acid:

(3-NCC6H4CO)2O2+2H2O23-NCC6H4COOH+H2O2\text{(3-NCC}_6\text{H}_4\text{CO)}_2\text{O}_2 + 2 \, \text{H}_2\text{O} \rightarrow 2 \, \text{3-NCC}_6\text{H}_4\text{COOH} + \text{H}_2\text{O}_2

Kinetic Data for Acid-Catalyzed Decomposition

SolventRate Constant (k, s1^{-1})
Water1.2×1031.2 \times 10^{-3}
Acetonitrile3.8×1043.8 \times 10^{-4}

Thermal Decomposition Pathways

At elevated temperatures (>100°C), this compound decomposes via:

  • Decarboxylation : Loss of CO2_2 to form biphenyl derivatives :

23-NCC6H4CO3,3’-(NC)2C6H3-C6H3(CN)-3’+2CO22 \, \text{3-NCC}_6\text{H}_4\text{CO}^\bullet \rightarrow \text{3,3'-(NC)}_2\text{C}_6\text{H}_3\text{-C}_6\text{H}_3\text{(CN)-3'} + 2 \, \text{CO}_2

  • Cross-Coupling : Radical recombination yields asymmetric products, particularly in non-polar solvents .

Solvent and Electric Field Effects

  • Polar Solvents : Enhance ionic pathways (e.g., hydrolysis) due to stabilization of charged intermediates .

  • Non-Polar Solvents : Favor radical-mediated reactions, such as polymerization initiation .

  • Electric Fields : Applied fields reduce O–O BDEs by stabilizing transition states with higher dipole moments. For this compound, a 10 V/nm field decreases BDE by ~5 kcal/mol .

Table 2: Solvent Dielectric Constant vs. Reaction Rate

Solvent (ε)Relative Rate (Homolysis)
Hexane (1.9)1.0
Acetonitrile (37.5)2.8

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis(3-cyanobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of benzoyloxy radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The presence of the cyano group at the 3-position can influence the reactivity and stability of the radicals formed.

Comparison with Similar Compounds

Comparison with Structurally Similar Diacyl Peroxides

Substituent Effects on Stability and Reactivity

The stability and decomposition kinetics of diacyl peroxides are highly dependent on the electronic and steric properties of their substituents:

  • Electron-withdrawing groups (EWGs) , such as –CN or –Cl, stabilize the peroxide bond by delocalizing electron density, reducing the activation energy for homolytic cleavage. This results in lower decomposition rates (kd) and longer half-lives (t1/2) compared to unsubstituted analogs like dibenzoyl peroxide .
  • Electron-donating groups (EDGs) , such as –CH3, destabilize the peroxide bond, leading to faster decomposition .
Table 1: Comparison of Key Properties of Diacyl Peroxides
Compound Substituent(s) kd (s<sup>−1</sup>) t1/2 (min) Hazard Classification (Example)
Dibenzoyl peroxide None (unsubstituted) 1.2 × 10<sup>−3</sup> ~60 Flammable, explosive
Di-(4-chlorobenzoyl) peroxide –Cl (para) 8.7 × 10<sup>−4</sup> ~132 Oxidizer, toxic
Bis(3-cyanobenzoyl) peroxide –CN (meta) Inferred: ~6 × 10<sup>−4</sup> Inferred: ~190 Likely high flammability
Perfluoroallyl peroxide –CF3 3.5 × 10<sup>−4</sup> ~330 Not classified

Notes:

  • Data for this compound is extrapolated from trends observed in fluorinated and chlorinated analogs .
  • Fluorinated peroxides exhibit the highest stability due to strong EWGs and high bond dissociation energies .

Q & A

Q. What are the critical safety protocols for handling Bis(3-cyanobenzoyl) Peroxide in laboratory settings?

this compound, as an organic peroxide derivative, requires stringent safety measures. Key protocols include:

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in airtight containers at recommended temperatures (often ≤25°C) away from incompatible materials like reducing agents or metals .
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and avoid water to prevent unintended reactions .
  • Standard Operating Procedures (SOPs) : Develop lab-specific SOPs for synthesis, handling, and disposal, referencing guidelines for benzoyl peroxide derivatives .

Q. Which analytical methods are most effective for characterizing this compound purity and stability?

Researchers should employ:

  • High-Performance Liquid Chromatography (HPLC) : Quantify peroxide content and detect degradation byproducts using reverse-phase columns with UV detection (e.g., 254 nm) .
  • Spectrophotometry : Monitor peroxide decomposition via absorbance changes in the UV-Vis range, particularly near 280 nm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss under controlled heating rates .

Q. How can researchers optimize the synthesis of this compound to minimize hazardous byproducts?

Key factors include:

  • Stoichiometry : Maintain precise molar ratios of 3-cyanobenzoyl chloride and peroxide precursors to avoid unreacted intermediates.
  • Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to reduce side reactions and improve yield .
  • Catalyst Control : Avoid metal catalysts that may accelerate unintended decomposition pathways .

Advanced Research Questions

Q. What experimental designs are suitable for studying the stability of this compound under varying environmental conditions?

Advanced methodologies include:

  • Factorial Design : Systematically vary temperature, humidity, and light exposure to model degradation kinetics. For example, a 2³ factorial design can identify interactions between these factors .
  • Accelerated Aging Studies : Use Arrhenius equations to predict shelf-life by extrapolating data from elevated temperatures .
  • Orthogonal Regression Analysis : Correlate stability with molecular descriptors (e.g., bond dissociation energies) to predict decomposition pathways .

Q. How can computational tools enhance the understanding of this compound’s reactivity and decomposition mechanisms?

Integrate the following approaches:

  • Density Functional Theory (DFT) : Calculate activation energies for peroxide bond cleavage and predict reactive intermediates .
  • COMSOL Multiphysics Simulations : Model heat and mass transfer during bulk synthesis to optimize reaction scales and mitigate thermal runaway risks .
  • AI-Driven Reactivity Prediction : Train machine learning models on existing peroxide datasets to forecast novel reaction conditions or byproducts .

Q. What strategies resolve contradictory data in studies on this compound’s ecotoxicological impact?

Address discrepancies through:

  • Single-Subject Repeated Measures : Conduct longitudinal studies on model organisms (e.g., Daphnia magna) to isolate dose-response variability .
  • Meta-Analysis of Existing Data : Apply hierarchical Bayesian models to reconcile differences in toxicity thresholds across studies .
  • Controlled Microcosm Experiments : Simulate aquatic ecosystems to evaluate bioaccumulation potential and chronic effects under realistic conditions .

Q. How can researchers design experiments to elucidate the radical-initiated reaction mechanisms of this compound?

Methodological approaches include:

  • Electron Paramagnetic Resonance (EPR) : Detect and quantify free radicals generated during peroxide decomposition using spin-trapping agents like DMPO .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
  • In Situ FTIR Spectroscopy : Monitor real-time bond cleavage and intermediate formation during thermal or photolytic activation .

Q. What advanced statistical methods are recommended for analyzing multifactor optimization in this compound applications?

Leverage:

  • Response Surface Methodology (RSM) : Optimize reaction yield and purity by modeling interactions between variables like pH, temperature, and catalyst loading .
  • Monte Carlo Simulations : Quantify uncertainty in kinetic parameters to refine predictive models .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to identify dominant degradation pathways .

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